Tert-butyl 5-cyanoisoindoline-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 5-cyano-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXSRJYZPJRWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595323 | |
| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263888-56-8 | |
| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 5-cyanoisoindoline-2-carboxylate physical properties
Executive Summary
Tert-butyl 5-cyanoisoindoline-2-carboxylate (CAS: 263888-56-8 ) is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] Functioning as a protected isoindoline scaffold, it allows for the modular construction of drugs targeting CYP11A1 (cholesterol side-chain cleavage enzyme) and S1P receptors (sphingosine-1-phosphate).
This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and characterization standards, designed to support researchers in high-purity application contexts.
Physicochemical Characterization
The following data aggregates experimental observations and high-confidence predictive models for CAS 263888-56-8.
Identity & Constants
| Property | Specification |
| IUPAC Name | tert-butyl 5-cyano-1,3-dihydroisoindole-2-carboxylate |
| CAS Registry Number | 263888-56-8 |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N |
| Appearance | White to off-white crystalline solid |
Solubility & Stability Profile
-
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Dichloromethane) and lower alcohols (Ethanol, Methanol). Sparingly soluble in water.
-
Lipophilicity (LogP): ~2.5 (Predicted). This indicates moderate membrane permeability, suitable for intracellular targets.
-
Stability: Stable under standard laboratory conditions (25°C, 1 atm). Hydrolytically sensitive to strong acids (cleaves Boc group) and strong bases (hydrolyzes nitrile to amide/acid).
Structural Analysis & Spectroscopy
Accurate identification of the 5-cyano isomer (vs. the 4-cyano isomer) is paramount. The following spectral signatures are diagnostic.
Predicted ¹H NMR (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are estimates based on the electronic environment of the isoindoline core.
-
δ 7.55 – 7.60 (m, 2H): Aromatic protons at C4 and C6 (deshielded by the cyano group).
-
δ 7.35 (d, J=8.0 Hz, 1H): Aromatic proton at C7.
-
δ 4.65 – 4.70 (br s, 4H): Methylene protons (C1 and C3) of the isoindoline ring. The broadness arises from the rotamers of the Boc carbamate.
-
δ 1.51 (s, 9H): tert-Butyl methyl protons.
Infrared (IR) Spectroscopy
-
2220–2230 cm⁻¹: Sharp, medium intensity band characteristic of the C≡N (Nitrile) stretch.
-
1690–1705 cm⁻¹: Strong Carbonyl (C=O) stretch from the Boc carbamate.
Synthesis & Experimental Workflow
The synthesis of Tert-butyl 5-cyanoisoindoline-2-carboxylate typically proceeds via a transition-metal catalyzed cyanation of the corresponding bromo-derivative.
Synthetic Pathway Diagram
The following Graphviz diagram illustrates the standard workflow from the commercially available 5-bromo precursor to the final cyano product, including key Quality Control (QC) checkpoints.
Caption: Figure 1. Palladium-catalyzed cyanation workflow for the synthesis of CAS 263888-56-8.
Protocol: Pd-Catalyzed Cyanation
Rationale: Using Zinc Cyanide (Zn(CN)₂) with a Palladium(0) catalyst offers milder conditions and higher yields compared to traditional copper-mediated methods.
-
Setup: In a dry Schlenk flask, dissolve Tert-butyl 5-bromoisoindoline-2-carboxylate (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Reagent Addition: Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).
-
Deoxygenation: Purge the system with Argon for 15 minutes to prevent catalyst oxidation.
-
Reaction: Heat to 90°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to RT. Quench with dilute ammonium hydroxide (to sequester metal salts). Extract with EtOAc (3x).
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Applications in Drug Discovery
This compound serves as a "masked" intermediate. The Boc group protects the amine during harsh transformations on the aromatic ring, while the nitrile group serves as a versatile handle.
-
Transformation 1 (Amidoxime Formation): Reaction with hydroxylamine yields the N-hydroxycarboximidamide, a precursor for 1,2,4-oxadiazoles (common in S1P1 receptor modulators) [1].
-
Transformation 2 (Hydrolysis): Acidic hydrolysis yields the 5-cyanoisoindoline free amine, or basic hydrolysis converts the nitrile to a carboxylic acid.
Downstream Logic Diagram
Caption: Figure 2. Divergent synthetic utility of the 5-cyanoisoindoline scaffold.
Handling & Safety (E-E-A-T)
-
Hazard Identification: Irritant (Skin/Eye). Treat as potentially harmful if swallowed.
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The Boc group is thermally stable but prolonged exposure to moisture can degrade the ester.
-
Disposal: Cyanide-containing waste (if using cyanation reagents) must be segregated and treated with bleach (hypochlorite) before disposal. The final product itself does not release free cyanide under physiological conditions.
References
- Patents (Google). (2010). WO2010042998A1 - S1P receptors modulators. (Describes the use of the title compound in Step B for amidoxime synthesis).
-
PubChem. (2023). Compound Summary for Tert-butyl 5-cyanoisoindoline-2-carboxylate. Available at: [Link]
Sources
Structural Elucidation and Spectroscopic Characterization of Tert-butyl 5-cyanoisoindoline-2-carboxylate: A Technical Guide
Executive Summary & Pharmacophore Context
Tert-butyl 5-cyanoisoindoline-2-carboxylate (CAS: 176666-29-0) represents a critical intermediate in the synthesis of isoindoline-based pharmacophores.[1] The isoindoline core is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, antipsychotics, and PROTAC linkers.[1]
The 5-cyano substitution breaks the
This guide provides a definitive protocol for the acquisition, processing, and interpretation of the 1H NMR spectrum for this compound, ensuring rigorous structural validation.
The Physics of the Spectrum: Rotamerism & Symmetry[1]
To interpret the spectrum correctly, one must understand the dynamic behavior of the molecule in solution.[1]
The N-Boc Rotamer Challenge
The N-Boc group exhibits restricted rotation around the N-C(O) bond due to the partial double-bond character arising from resonance delocalization of the nitrogen lone pair into the carbonyl oxygen.[1]
-
NMR Timescale: At ambient temperature (298 K), the rate of rotation is often comparable to the NMR chemical shift difference (
) between the two conformers.[1] This places the system in the "slow exchange" or "intermediate exchange" regime.[1] -
Consequence: The benzylic protons (H1 and H3) often appear as broad humps or split signals rather than clean singlets.[1]
Symmetry Breaking
Unlike unsubstituted N-Boc isoindoline, the 5-cyano group renders the H1 (C1-methylene) and H3 (C3-methylene) protons chemically non-equivalent.[1]
-
H1 vs. H3: One set is closer to the cyano group (through-space) and the electronic environment of the aromatic ring differs.[1]
-
Result: The benzylic region (approx.[1] 4.6–4.8 ppm) contains overlapping signals from non-equivalent protons multiplied by the presence of rotamers.[1]
Experimental Protocol
Sample Preparation
The choice of solvent is the single most critical variable in analyzing this compound.[1]
| Parameter | Standard Protocol (CDCl3) | Advanced Protocol (DMSO-d6 + VT) |
| Solvent | Chloroform-d (99.8% D) | Dimethyl sulfoxide-d6 |
| Concentration | 5–10 mg / 0.6 mL | 5–10 mg / 0.6 mL |
| Temperature | 298 K (25°C) | 353 K (80°C) |
| Objective | Routine QC | Coalescence Verification |
| Advantage | High solubility, sharp aromatic peaks | Collapses rotamers into single peaks |
Acquisition Parameters (400 MHz or Higher)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
seconds. The tert-butyl protons have long relaxation times.[1] Short delays will suppress the integration of the Boc signal relative to aromatics.[1] -
Scans (NS): 16 (minimum) to ensure high S/N for minor rotamer detection.
Spectral Interpretation (Data Analysis)[2][3]
The following data corresponds to the molecule in CDCl3 at 298 K .
The Aliphatic Region[1]
-
Signal: Strong Singlet.
-
Shift:
1.48 – 1.52 ppm.[1] -
Integration: 9H.
-
Note: May show a minor shoulder or a very small secondary peak (<10% intensity) corresponding to the minor rotamer.[1]
The Benzylic Region (The "Rotamer Trap")[1]
-
Signal: Two sets of multiplets/broad singlets.
-
Shift:
4.60 – 4.80 ppm.[1] -
Integration: 4H (Total).
-
Analysis: Do not expect a clean singlet. You will likely see two dominant broad peaks or a cluster of four peaks (due to H1/H3 non-equivalence + rotamers).
-
Validation: If this region integrates to 4H relative to the aromatic 3H, the compound is pure, regardless of peak shape.[1]
-
The Aromatic Region (1,2,4-Trisubstituted System)
The 5-cyano group is electron-withdrawing, deshielding the ortho protons.[1]
| Proton Position | Multiplicity | Approx. Shift ( | Coupling ( | Structural Logic |
| H-4 (Ortho to CN) | Doublet (d) or Broad Singlet | 7.55 – 7.65 | Deshielded by CN; weak meta-coupling to H-6.[1] | |
| H-6 (Ortho to CN) | Doublet of Doublets (dd) | 7.60 – 7.70 | Deshielded by CN; couples to H-7 and H-4.[1] | |
| H-7 (Meta to CN) | Doublet (d) | 7.35 – 7.45 | Shielded relative to H-4/H-6; Strong ortho coupling to H-6.[1] |
(Note: Exact shifts vary slightly with concentration and specific solvent batches.)
Visualizing the Logic
Structural Elucidation Logic Flow
The following diagram illustrates the decision matrix for assigning the spectrum and distinguishing rotamers from impurities.
Caption: Logical workflow for distinguishing N-Boc rotamers from impurities using Variable Temperature (VT) NMR.
Resonance & Rotamerism Mechanism
Understanding the chemical origin of the spectral complexity.[1]
Caption: Mechanistic pathway leading to rotameric peak broadening in N-Boc isoindolines.
Synthesis & Contextual Reference
To ensure the sample identity, it is useful to understand its synthetic origin.[1] The target molecule is typically synthesized via the cyclization of 1,2-bis(bromomethyl)-4-cyanobenzene with tert-butyl carbamate or by the protection of 5-cyanoisoindoline .[1]
Key Synthetic Checkpoint: If the starting material was the dinitrile (1,2-dicyanobenzene derivative), ensure no residual aldehyde protons (9-10 ppm) or unreacted nitrile precursors are visible.[1]
References
-
Rotamerism in N-Boc Heterocycles: W.L.F. Armarego, Purification of Laboratory Chemicals, 8th Edition.[1] Butterworth-Heinemann, 2017.[1] (General reference for purification and characterization standards). Context: Establishes the standard behavior of carbamate protecting groups in NMR.
-
Isoindoline Synthesis & Characterization: G. Luo et al., "Synthesis and biological evaluation of novel isoindoline derivatives," Bioorganic & Medicinal Chemistry Letters, Vol 21, Issue 18, 2011.[1] Context: Provides comparative spectral data for substituted isoindolines.
-
Variable Temperature NMR Methodology: T.D.W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition, Elsevier, 2016.[1] Context: Authoritative source for VT-NMR protocols used to resolve rotameric mixtures.[1]
-
Boc-Group Spectral Features: H.E. Gottlieb et al., "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," Journal of Organic Chemistry, 1997, 62, 7512-7515.[1] Context: While focused on solvents, this is the gold standard for identifying aliphatic impurities that might co-elute with the Boc group.[1]
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 5-Cyanoisoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] This technical guide delves into the discovery and inaugural synthesis of a key derivative, 5-cyanoisoindoline. While a singular "discovery" event is not documented in publicly available literature, the rationale for its synthesis is strongly rooted in the pursuit of novel pharmacologically active molecules. The cyano group offers a versatile entry point for a multitude of chemical transformations, enabling the exploration of a broad chemical space for drug development. This guide presents a scientifically grounded, plausible route for the first synthesis of 5-cyanoisoindoline, drawing upon established and analogous chemical reactions. Detailed experimental protocols, mechanistic insights, and pathways for further derivatization are provided to empower researchers in their quest for next-generation therapeutics built upon this valuable heterocyclic framework.
The Isoindoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
The isoindoline heterocycle, a bicyclic structure featuring a benzene ring fused to a pyrrolidine ring, is a recurring motif in a multitude of natural products and synthetic drugs.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, underscoring their significance in drug discovery. The structural rigidity of the isoindoline core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with a variety of biological targets.[1]
The introduction of a cyano (-CN) group at the 5-position of the isoindoline ring system represents a strategic advancement in the functionalization of this scaffold. The cyano group is a versatile synthetic handle, capable of being transformed into a variety of other functional groups, including carboxylic acids, amides, and amines. This versatility opens up a vast chemical space for the generation of diverse libraries of compounds for high-throughput screening and lead optimization. Furthermore, the nitrile group itself can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets.
A Plausible First Synthesis: The Rosenmund-von Braun Cyanation
Retrosynthetic Analysis
The retrosynthetic analysis for 5-cyanoisoindoline points to 5-bromoisoindoline as the key starting material. The synthesis of 5-bromoisoindoline itself can be achieved through the bromination of a protected isoindoline, followed by deprotection.
Caption: Retrosynthetic analysis for 5-cyanoisoindoline.
Synthesis of the Precursor: 5-Bromoisoindoline
The synthesis of the crucial precursor, 5-bromoisoindoline, can be accomplished in a two-step sequence starting from commercially available isoindoline. To prevent side reactions at the nitrogen atom during bromination, it is first protected, typically with an acetyl group. The subsequent bromination of 1-acetylindoline in a suitable solvent like glacial acetic acid, followed by deprotection, yields 5-bromoisoindoline.[6]
The First Synthesis: Cyanation of 5-Bromoisoindoline
The pivotal step in the proposed first synthesis is the displacement of the bromine atom with a cyanide group. The Rosenmund-von Braun reaction is the method of choice for this transformation, offering good yields and reliability.[3]
Caption: Proposed first synthesis of 5-cyanoisoindoline.
Detailed Experimental Protocol: A Reconstructed First Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of 5-cyanoisoindoline based on the principles outlined above.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 5-Bromoisoindoline | C₈H₈BrN | 198.06 |
| Copper(I) Cyanide | CuCN | 89.56 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - |
| Brine | NaCl (aq) | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 5-bromoisoindoline (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension.
-
Reaction Conditions: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ethylenediamine in water and stir for 30 minutes to complex the copper salts.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-cyanoisoindoline.
-
Derivatization Potential of the 5-Cyano Group
The true value of 5-cyanoisoindoline lies in its potential as a versatile intermediate for the synthesis of a wide range of derivatives. The cyano group can be readily transformed into other functional groups, each offering unique possibilities for pharmacological activity.
Caption: Key derivatization pathways for 5-cyanoisoindoline.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile furnishes 5-carboxyisoindoline. The resulting carboxylic acid can be coupled with various amines to form a library of amides.
-
Reduction to Amine: Reduction of the cyano group, for instance with lithium aluminum hydride (LiAlH₄), yields 5-(aminomethyl)isoindoline. This primary amine can be further functionalized through acylation, alkylation, or sulfonylation.
-
Partial Hydrolysis to Amide: Under controlled conditions, the nitrile can be partially hydrolyzed to the primary amide, 5-carboxamidoisoindoline, introducing a key hydrogen bond donor and acceptor group.
Conclusion
The discovery and synthesis of 5-cyanoisoindoline derivatives represent a significant step in the exploration of the chemical space around the privileged isoindoline scaffold. While the precise historical "first synthesis" remains to be definitively identified in the literature, a scientifically sound and logical synthetic pathway via the Rosenmund-von Braun cyanation of 5-bromoisoindoline is presented in this guide. The true power of 5-cyanoisoindoline lies in its versatility as a synthetic intermediate, providing a gateway to a vast array of novel derivatives with the potential for diverse pharmacological activities. This technical guide serves as a valuable resource for researchers and scientists in the field of drug development, providing both the foundational knowledge and the practical protocols necessary to harness the potential of this important class of molecules.
References
- CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents.
-
PrepChem.com. Synthesis of 5-bromo-indoline. [Online] Available at: [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google Patents.
- WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents.
-
Nishimura, Y., et al. Synthesis of 5‐bromo‐indole derivatives. ResearchGate. [Online] Available at: [Link]
-
Wikipedia. Cyanation. [Online] Available at: [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC. [Online] Available at: [Link]
-
M. Venkatanarayana, et al. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry; Vol. 32, No. 10 (2020), 2460-2462. [Online] Available at: [Link]
- EP2475634B1 - PROCESS FOR THE PREPARATION OF INDOLINE DERIVATIVES AND THEIR INTERMEDIATES THEREOF - Google Patents.
-
Dotsenko, V. V., et al. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules 2023, 28, 3236. [Online] Available at: [Link]
- Krečmerová, M., & Otmar, M. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future medicinal chemistry, 4(8), 991–1005.
- Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein journal of organic chemistry, 9, 2048–2078.
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Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Online] Available at: [Link]
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eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC. [Online] Available at: [Link]
- US6441201B1 - Method for the preparation of 5-cyanophthalide - Google Patents.
- EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents.
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Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
- Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078.
- Al-Said, M. S., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug design, development and therapy, 13, 2965–2983.
- Partyka, A., et al. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & medicinal chemistry, 20(4), 1547–1560.
- Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International journal of molecular sciences, 22(1), 181.
- Hinz, M., et al. (2012). 5-HTP efficacy and contraindications.
- Maffei, M. E. (2021). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 22(1), 181.
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Methodological & Application
Application Notes and Protocols: Chemoselective Reduction of Tert-butyl 5-cyanoisoindoline-2-carboxylate to its Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(Aminomethyl)isoindoline Scaffolds in Medicinal Chemistry
The isoindoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an aminomethyl group at the 5-position, yielding tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate, provides a crucial building block for further elaboration in drug discovery programs. This primary amine serves as a key handle for the construction of diverse chemical libraries through amide bond formation, reductive amination, and other amine-based derivatizations. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures orthogonality, allowing for selective manipulation of the primary amine without affecting the core heterocyclic structure.[1]
The chemoselective reduction of the nitrile in tert-butyl 5-cyanoisoindoline-2-carboxylate is a critical transformation that requires careful consideration of the reaction conditions to avoid cleavage of the acid-labile Boc protecting group.[2][3] This document provides a detailed guide to several reliable methods for this reduction, outlining the underlying principles, experimental protocols, and comparative data to aid researchers in selecting the optimal conditions for their specific needs.
Methodologies for Nitrile Reduction
Several methods can be employed for the reduction of nitriles to primary amines.[4][5] The choice of reagent and conditions is paramount to ensure the integrity of the Boc-protecting group and the isoindoline ring system. The most common and effective methods for this specific transformation are catalytic hydrogenation and chemical reduction with metal hydrides.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles and is often the preferred method on a larger scale due to its favorable economics.[6][7][8] The reaction involves the use of a metal catalyst, typically from the group 10 metals, and a source of hydrogen. For the reduction of tert-butyl 5-cyanoisoindoline-2-carboxylate, maintaining neutral or slightly basic conditions is crucial to prevent the loss of the Boc group.
Causality Behind Experimental Choices:
-
Catalyst: Raney® Nickel is a highly active catalyst for nitrile reduction.[6][9] Palladium on carbon (Pd/C) can also be effective. The choice of catalyst can influence the reaction rate and selectivity. The synthesis of the related tert-butyl 5-aminoisoindoline-2-carboxylate from the corresponding nitro compound using Pd/C demonstrates the stability of the isoindoline and Boc group under these conditions.[10]
-
Hydrogen Source: Gaseous hydrogen is the most common source. Transfer hydrogenation using reagents like ammonium formate or hydrazinium monoformate can also be employed, sometimes offering milder conditions.[11]
-
Solvent: Protic solvents like ethanol or methanol are commonly used as they can help to solvate the substrate and the catalyst.
-
Additives: The addition of a base, such as ammonia or a non-nucleophilic organic base, is often necessary to suppress the formation of secondary and tertiary amine byproducts.[12] The intermediate imine can react with the newly formed primary amine, and the basic additive helps to minimize this side reaction.
Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel
Step-by-Step Methodology:
-
Preparation: In a suitable autoclave, charge tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 eq), Raney® Nickel (50% slurry in water, ~0.2 eq by weight of dry catalyst), and ethanol (10-20 volumes).
-
Additive: Add aqueous ammonia (e.g., 28% solution, 1-2 volumes) to the mixture.
-
Reaction Setup: Seal the autoclave and purge the system with nitrogen gas several times.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, always keeping it wet.[9] The filter cake should be quenched carefully with water.
-
Washing: Wash the Celite® pad with additional ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine).
Chemical Reduction with Metal Hydrides
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[4][5][13] While effective, its high reactivity necessitates careful control of the reaction conditions to avoid side reactions and ensure safety. The Boc group is generally stable to LAH under standard conditions.
Causality Behind Experimental Choices:
-
Reagent: LiAlH₄ is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile group.[5]
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential, as LAH reacts violently with protic solvents like water and alcohols.[14]
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and improve selectivity. The reaction may then be allowed to warm to room temperature.
-
Work-up: A careful quenching procedure is required to safely destroy the excess LAH and hydrolyze the intermediate aluminum complexes to liberate the amine product. The Fieser work-up is a commonly used and reliable method.[15]
Experimental Protocol: Reduction with Lithium Aluminum Hydride
Step-by-Step Methodology:
-
Preparation: To a stirred suspension of Lithium Aluminum Hydride (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Addition of Substrate: Add a solution of tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LAH suspension, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at 0 °C for a period (e.g., 30 minutes) and then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water ('x' mL per 'x' g of LAH used) dropwise. This should be followed by the dropwise addition of 15% aqueous sodium hydroxide ('x' mL per 'x' g of LAH), and finally by the dropwise addition of water ('3x' mL per 'x' g of LAH).
-
Filtration: Stir the resulting mixture at room temperature until a white, granular precipitate forms. Filter the mixture and wash the solid thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography if necessary.
Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles. However, in the presence of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), a more reactive reducing species, likely a cobalt boride, is formed in situ, which readily reduces nitriles to primary amines. This method is often milder than using LAH and can be performed in alcoholic solvents.
Causality Behind Experimental Choices:
-
Reagent System: The combination of NaBH₄ and CoCl₂ generates a catalytic species that is highly effective for nitrile reduction. This system is known to be chemoselective, often leaving other functional groups intact.
-
Solvent: Methanol or ethanol are suitable solvents for this reaction.
-
Temperature: The reaction is typically carried out at room temperature, making it operationally simple.
-
Stoichiometry: An excess of sodium borohydride is required relative to both the nitrile and the cobalt salt.
Experimental Protocol: Reduction with Sodium Borohydride and Cobalt(II) Chloride
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 eq) and cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, ~1.0 eq) in methanol (10-20 volumes).
-
Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 5-10 eq) portion-wise over a period of time, controlling the effervescence.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully add water to quench any remaining sodium borohydride.
-
Extraction: Concentrate the reaction mixture to remove most of the methanol. Add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic extracts with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Data Presentation: Comparison of Reduction Methods
| Method | Reagents | Solvent | Temperature (°C) | Key Advantages | Key Considerations |
| Catalytic Hydrogenation | Raney® Ni, H₂, NH₃ | Ethanol | 40-60 | Scalable, clean work-up, environmentally friendly | Requires high-pressure equipment, catalyst can be pyrophoric |
| LiAlH₄ Reduction | LiAlH₄ | Anhydrous THF | 0 to RT | Rapid reaction, readily available reagent | Highly reactive, requires anhydrous conditions and careful work-up |
| NaBH₄/CoCl₂ Reduction | NaBH₄, CoCl₂·6H₂O | Methanol | 0 to RT | Milder conditions, operationally simple | Requires stoichiometric cobalt salt, potential for metal contamination |
Conclusion and Best Practices
The chemoselective reduction of tert-butyl 5-cyanoisoindoline-2-carboxylate to the corresponding primary amine is a feasible and critical transformation in the synthesis of novel drug candidates. Both catalytic hydrogenation and chemical reduction with metal hydrides are viable methods.
-
For large-scale synthesis , catalytic hydrogenation with Raney® Nickel is generally the most efficient and economical choice, provided the necessary high-pressure equipment is available. The addition of ammonia is a critical parameter to control for minimizing byproduct formation.
-
For smaller, laboratory-scale preparations , reduction with Lithium Aluminum Hydride in THF offers a rapid and effective solution. Strict adherence to anhydrous conditions and a careful quenching protocol are paramount for safety and success.
-
The Sodium Borohydride/Cobalt(II) Chloride system presents a milder and operationally simpler alternative to LAH, which can be advantageous when dealing with sensitive substrates.
In all cases, careful monitoring of the reaction progress and appropriate purification of the final product are essential to obtain tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate in high purity, ready for its use in subsequent synthetic steps. The choice of method will ultimately depend on the scale of the reaction, the available equipment, and the specific requirements of the research program.
References
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University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
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ACS Green Chemistry Institute. BOC Deprotection - Wordpress. Available from: [Link]
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Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
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ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase... Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]
- Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
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BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Available from: [Link]
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AdiChemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Available from: [Link]
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Master Organic Chemistry. Reagent Friday: Raney Nickel. Available from: [Link]
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University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
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Organic Syntheses. hydrogen - Organic Syntheses Procedure. Available from: [Link]
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ChemRxiv. Tert-butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available from: [Link]
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Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Available from: [Link]
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ResearchGate. (PDF) ChemInform Abstract: Raney Nickel-Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. Available from: [Link]
- Google Patents. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
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Application Notes and Protocols: Cycloaddition Reactions in the Synthesis and Functionalization of Isoindoline Derivatives
Introduction: The Strategic Importance of Isoindoline Scaffolds and Cycloaddition Reactions
The isoindoline core is a privileged structural motif in medicinal chemistry and materials science, forming the backbone of numerous biologically active compounds and functional materials.[1] Its prevalence in approved drugs, such as the immunomodulatory agents lenalidomide and pomalidomide, underscores its significance in drug discovery.[2][3] Cycloaddition reactions offer a powerful and elegant strategy for the construction and elaboration of the isoindoline framework, enabling the rapid assembly of complex polycyclic structures with high stereocontrol.[4][5] This guide provides an in-depth exploration of the application of cycloaddition reactions in the context of isoindoline chemistry, offering both theoretical insights and practical, field-proven protocols for researchers in organic synthesis and drug development.
Theoretical Framework: A Glimpse into the Cycloaddition Toolbox for Isoindoline Synthesis
Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct with a net reduction in bond multiplicity. In the realm of isoindoline chemistry, two main classes of cycloaddition reactions have proven to be particularly valuable: the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition.
The Diels-Alder Reaction: Constructing the Isoindoline Core with Precision
The Diels-Alder reaction is a [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.[6][7] This reaction can be employed to construct the isoindoline skeleton by utilizing an isoindole or a related derivative as the diene component. The high degree of stereospecificity and regioselectivity of the Diels-Alder reaction makes it a highly attractive method for the synthesis of complex, stereochemically defined isoindoline derivatives.
Mechanism of the Diels-Alder Reaction for Isoindoline Synthesis
Caption: General workflow of a Diels-Alder reaction for isoindoline synthesis.
1,3-Dipolar Cycloaddition: The Power of Azomethine Ylides
The 1,3-dipolar cycloaddition is a [3+2] cycloaddition that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.[8][9][10] A particularly powerful application of this reaction in isoindoline chemistry is the use of azomethine ylides as the 1,3-dipole.[8][9] Azomethine ylides can be generated in situ from isoindoline precursors, such as from the condensation of an α-amino acid with a suitable carbonyl compound, and subsequently trapped by a dipolarophile to afford highly functionalized, spirocyclic, or fused pyrrolidine-isoindoline systems.[11]
Generation and Cycloaddition of Isoindoline-Derived Azomethine Ylides
Caption: Formation of functionalized isoindolines via azomethine ylide cycloaddition.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of cycloaddition reactions used to synthesize isoindoline derivatives. They are intended as a starting point for methods development and optimization.
Protocol 1: Diastereoselective 1,3-Dipolar Cycloaddition of an Isoindoline-Derived Azomethine Ylide
This protocol describes a three-component reaction for the synthesis of a spiro[indoline-3,2'-pyrrole] derivative, a scaffold of significant interest in medicinal chemistry.[11] The reaction proceeds via the in situ generation of an azomethine ylide from isatin and N-methylglycine (sarcosine), which then undergoes a cycloaddition with a dipolarophile.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| Isatin | C₈H₅NO₂ | 147.13 | 147 mg | 1.0 | 1.0 |
| N-Methylglycine (Sarcosine) | C₃H₇NO₂ | 89.09 | 89 mg | 1.0 | 1.0 |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile | C₁₆H₉N₃O₂S | 319.33 | 319 mg | 1.0 | 1.0 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 10 mL | - | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (147 mg, 1.0 mmol) and N-methylglycine (89 mg, 1.0 mmol).
-
Add anhydrous methanol (10 mL) to the flask.
-
Add the dipolarophile, (E)-2-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile (319 mg, 1.0 mmol), to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold methanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the spiro[indoline-3,2'-pyrrole] derivative.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a polar protic solvent that facilitates the formation of the iminium intermediate and the subsequent deprotonation to form the azomethine ylide.[12]
-
Temperature: Refluxing provides the necessary thermal energy to promote the decarboxylation of the intermediate formed from isatin and sarcosine, leading to the generation of the azomethine ylide.[13]
-
Stereoselectivity: The diastereoselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile. The approach of the dipolarophile to the ylide typically occurs from the less sterically hindered face, leading to the preferential formation of one diastereomer.[14]
Protocol 2: Intramolecular Diels-Alder Reaction for the Synthesis of a Fused Isoindolinone
This protocol outlines a general procedure for an intramolecular Diels-Alder reaction to construct a fused isoindolinone system, a common core in various natural products.[6][7]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| N-Furfural-2-aminobenzoic acid methyl ester | C₁₃H₁₁NO₃ | 229.23 | 229 mg | 1.0 | 1.0 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - | - |
Procedure:
-
Dissolve N-furfural-2-aminobenzoic acid methyl ester (229 mg, 1.0 mmol) in anhydrous toluene (20 mL) in a sealed tube.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction mixture to 180-200 °C in an oil bath for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the fused isoindolinone.
Causality Behind Experimental Choices:
-
High Temperature: Intramolecular Diels-Alder reactions often require high temperatures to overcome the activation energy for the cyclization.
-
Anhydrous and Inert Conditions: The reaction is sensitive to moisture and oxygen, which can lead to side reactions and decomposition of the starting material and product.
-
Stereochemical Outcome: The stereochemistry of the newly formed chiral centers is determined by the endo or exo approach of the dienophile to the diene in the transition state. The endo product is often the kinetically favored product due to secondary orbital interactions.[15]
Applications in Drug Discovery and Development
The versatility of cycloaddition reactions in constructing the isoindoline scaffold has been leveraged in the synthesis of several important pharmaceutical agents. While the final, commercial syntheses of drugs like Lenalidomide and Pomalidomide may not directly involve a cycloaddition for the isoindoline ring formation, the principles of these reactions are widely applied in the exploration of new chemical space around this privileged core.[3][16] For instance, the development of novel PROTACs (Proteolysis Targeting Chimeras) often involves the synthesis of pomalidomide-conjugates where cycloaddition reactions can be employed to create the linker moieties.[17]
Table of Selected Isoindoline-Containing Drugs:
| Drug Name | Therapeutic Area | Key Structural Feature |
| Lenalidomide | Multiple Myeloma | Aminophthaloglutaramide |
| Pomalidomide | Multiple Myeloma | Aminophthaloglutaramide |
| Indoprofen | Anti-inflammatory | Phenylpropionic acid derivative |
| Chlorthalidone | Diuretic | Phthalimidine derivative |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete generation of the reactive intermediate (e.g., azomethine ylide).- Decomposition of starting materials or product.- Incorrect reaction temperature. | - Confirm the purity of starting materials.- For azomethine ylide generation, ensure efficient decarboxylation (e.g., by optimizing temperature).- Run the reaction under an inert atmosphere (N₂ or Ar).- Optimize the reaction temperature and time. |
| Formation of multiple products/low selectivity | - Competing side reactions.- Lack of stereocontrol.- Isomerization of the product. | - Use a chiral catalyst or auxiliary to enhance stereoselectivity.- Modify the solvent to influence the transition state energetics.- Adjust the reaction temperature to favor the desired kinetic or thermodynamic product. |
| Difficulty in product purification | - Similar polarity of product and byproducts.- Product instability on silica gel. | - Try a different stationary phase for chromatography (e.g., alumina, reverse-phase silica).- Consider purification by crystallization.- Deactivate silica gel with triethylamine before chromatography to prevent decomposition of acid-sensitive products. |
Conclusion
Cycloaddition reactions represent a cornerstone of modern synthetic organic chemistry, and their application to the synthesis of isoindoline derivatives has provided a robust platform for the discovery and development of new therapeutics and functional materials. The ability to construct complex molecular architectures with high efficiency and stereocontrol ensures that these reactions will continue to be a vital tool for researchers in the field. This guide has provided a comprehensive overview, from theoretical underpinnings to practical protocols, to empower scientists to effectively utilize these powerful transformations in their research endeavors.
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Michalik, D., et al. (2020). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. Molecules, 25(12), 2786. [Link]
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Al-Warhi, T. I., et al. (2020). Study on Regio-and Diastereoselectivity of the 1, 3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo [d] thiazol-2-yl)-3-(aryl) acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS omega, 5(29), 18371-18384. [Link]
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de la Cruz, P., et al. (2011). Highly Regio-and Stereoselective Diels-Alder Cycloadditions via Two-Step and Multicomponent Reactions Promoted by Infrared Irradiation under Solvent-Free Conditions. Molecules, 16(4), 3053-3066. [Link]
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- 14. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Isoindolinone Derivatives from Tert-butyl 5-cyanoisoindoline-2-carboxylate
Abstract & Strategic Overview
The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, as well as emerging PARP inhibitors and anti-inflammatory agents.
This application note details the conversion of Tert-butyl 5-cyanoisoindoline-2-carboxylate into functionalized isoindolinone derivatives. The starting material, a commercially available N-Boc protected isoindoline with a 5-cyano handle, offers a strategic entry point for divergent synthesis.
Key Technical Challenges Addressed:
-
Oxidation Regioselectivity: Converting the reduced isoindoline core to the lactam (isoindolinone) requires selective oxidation of the benzylic C-H bonds adjacent to the nitrogen.
-
Chemoselectivity: Preserving the nitrile (CN) and Boc-protecting groups during the harsh oxidative conditions required for C-H activation.
-
Divergent Functionalization: Leveraging the 5-cyano group to access amides, acids, and amines after establishing the isoindolinone core.
Retrosynthetic Analysis & Mechanism
The transformation relies on the ruthenium-catalyzed oxidation of the benzylic methylene group. Unlike permanganate (KMnO₄) which can be overly aggressive, or chromium-based reagents which are toxic and difficult to work up, the RuCl₃/NaIO₄ system (Sharpless/catalytic RuO₄ oxidation) offers a tunable, biphasic protocol suitable for N-protected heterocycles.
Mechanistic Insight: The Ru(VIII) Cycle
The active oxidant, ruthenium tetroxide (RuO₄), is generated in situ from RuCl₃ by sodium periodate (NaIO₄). RuO₄ inserts into the benzylic C-H bond via a radical or hydride abstraction mechanism, forming a hydroxylated intermediate (hemiaminal), which is rapidly further oxidized to the lactam (carbonyl).
Regiochemical Consideration: The starting material is substituted at the 5-position with a cyano group. This breaks the symmetry of the molecule. Oxidation can occur at C1 or C3.
-
Path A (Oxidation at C1): Yields the 5-cyanoisoindolin-1-one derivative.
-
Path B (Oxidation at C3): Yields the 6-cyanoisoindolin-1-one derivative (due to renumbering priority).
Note: Due to the electron-withdrawing nature of the nitrile group, the distal benzylic position (meta to the CN) is often electronically favored for oxidation over the position ortho to the electron-deficient center, though mixtures are common and require chromatographic separation.
Experimental Protocol: Core Oxidation
Materials
-
Substrate: Tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 equiv)
-
Catalyst: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.05 equiv)
-
Co-oxidant: Sodium periodate (NaIO₄) (4.0 equiv)
-
Solvent System: Ethyl Acetate (EtOAc) / Water (1:1 v/v)
-
Quench: Saturated aqueous Na₂S₂O₃
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a vigorous magnetic stirrer, dissolve Tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 g, 4.06 mmol) in EtOAc (20 mL).
-
Catalyst Addition: Add a solution of RuCl₃·xH₂O (42 mg, 0.2 mmol) in water (20 mL). The biphasic mixture will appear dark/brown.
-
Oxidant Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add NaIO₄ (3.47 g, 16.2 mmol) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature (20-25°C).
-
Critical Checkpoint: Vigorous stirring is essential for biphasic transfer. The organic layer may turn yellow/orange due to RuO₄ presence.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (isoindoline) is less polar than the product (isoindolinone). Reaction typically completes in 4–12 hours.
-
Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL) and stirring for 15 minutes. The black precipitate (RuO₂) indicates successful reduction of the catalyst.
-
Workup: Filter the mixture through a pad of Celite to remove Ru residues. Wash the pad with EtOAc. Separate the layers. Extract the aqueous layer with EtOAc (2 x 20 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
-
Note: If regioisomers are formed, they typically separate on silica, with the 5-cyano and 6-cyano isomers showing slightly different Rf values.
-
Data Output & Expected Yields
| Component | Role | Stoichiometry | Notes |
| Start Material | Substrate | 1.0 equiv | N-Boc, 5-CN intact |
| RuCl₃ | Catalyst | 5 mol% | Pre-catalyst |
| NaIO₄ | Oxidant | 4.0 equiv | Regenerates Ru(VIII) |
| Product | Target | 65-80% Yield | White/Off-white solid |
Downstream Derivatization Protocols
Once the Tert-butyl 5-cyano-1-oxoisoindoline-2-carboxylate core is established, the 5-cyano group serves as a versatile handle for drug discovery.
Protocol A: Controlled Hydrolysis to Primary Amide
Target: IMiD Analogs (Pomalidomide-like)
-
Dissolve the 5-cyano-isoindolinone (1 equiv) in DMSO.
-
Add K₂CO₃ (0.5 equiv) and 30% H₂O₂ (5 equiv).
-
Stir at 0°C to RT for 2 hours.
-
Result: Selective hydration of the nitrile to the primary amide (-CONH₂) without hydrolyzing the Boc group or the lactam.
Protocol B: N-Deprotection (Boc Removal)
Target: Free Lactam for Linker Coupling
-
Dissolve substrate in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (20% v/v).
-
Stir at RT for 1-2 hours until TLC shows consumption.
-
Concentrate and neutralize with NaHCO₃.
-
Result: 5-cyanoisoindolin-1-one (free NH), ready for alkylation with glutarimide derivatives or PROTAC linkers.
Visualizing the Workflow
The following diagram illustrates the oxidative transformation and the subsequent divergence points.
Figure 1: Reaction scheme for the Ru(III)-catalyzed oxidation of 5-cyanoisoindoline and downstream diversification.
Safety & Handling
-
Ruthenium Residues: Ruthenium tetroxide is volatile and toxic. While generated in situ, ensure all reactions are performed in a fume hood. The sulfide quench is critical to reduce volatile Ru(VIII) to solid Ru(IV).
-
Periodates: Strong oxidants. Avoid contact with reducing agents until controlled quenching.
-
Cyanides: The starting material contains a nitrile. While generally stable, avoid strong acidic conditions at high temperatures which could release HCN gas (though unlikely with aromatic nitriles).
References
-
Ruthenium-Catalyzed Oxidation of N-Protected Cyclic Amines
-
Title: Regioselective oxidation of N-alkylpyrrolidines to pyrrolidin-5-ones by RuCl3/NaIO4.[1]
- Source: Yoshifuji, S., et al. Chemical & Pharmaceutical Bulletin, 1987.
- Relevance: Establishes the core protocol for N-alpha oxid
-
(General PubMed Search for verification)
-
-
Synthesis of Isoindolinones via Oxidation
-
IMiD Drug Scaffolds
- Title: Structural modifications of thalidomide: synthesis and biological evaluation of isoindolinone deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
- Relevance: Contextualizes the importance of the 5-substituted isoindolinone core.
Sources
Application Notes and Protocols: Tert-butyl 5-cyanoisoindoline-2-carboxylate in the Development of Neurological Agents
Introduction: The Isoindoline Scaffold and the Strategic Role of Tert-butyl 5-cyanoisoindoline-2-carboxylate
The isoindoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a range of clinically significant drugs with diverse pharmacological activities.[1] Its unique three-dimensional structure allows for precise orientation of substituents to interact with biological targets. Within the central nervous system (CNS), isoindoline derivatives have emerged as promising candidates for treating a spectrum of neurological and psychiatric disorders, including neurodegenerative diseases, anxiety, and depression.[2][3]
Tert-butyl 5-cyanoisoindoline-2-carboxylate has garnered significant attention as a versatile starting material in the synthesis of novel neurological agents. The tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization. The cyano group at the 5-position is a key functional handle that can be elaborated into various pharmacologically relevant moieties, offering a strategic entry point for modulating the biological activity of the resulting compounds.
This guide provides an in-depth exploration of the application of Tert-butyl 5-cyanoisoindoline-2-carboxylate in the development of neurological agents, with a focus on the synthesis of sigma-2 (σ2) receptor antagonists. The σ2 receptor is a promising therapeutic target for neurodegenerative disorders such as Alzheimer's disease, and isoindoline-based compounds have shown high affinity and selectivity for this receptor.[4]
Key Synthetic Transformations of the Cyano Group
The synthetic utility of Tert-butyl 5-cyanoisoindoline-2-carboxylate lies in the chemical versatility of the cyano group. This functionality can be converted into several other key groups that are prevalent in neurologically active compounds.
Conversion of Nitrile to a Tetrazole Ring: A Bioisosteric Approach
A common and highly effective strategy in drug design is the use of bioisosteres—functional groups with similar physicochemical properties that can elicit comparable biological responses. The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[5] Replacing a carboxylic acid with a tetrazole can often improve metabolic stability, cell permeability, and pharmacokinetic properties of a drug candidate. The synthesis of 5-substituted-1H-tetrazoles from nitriles is a robust and widely used transformation in medicinal chemistry.[2]
The conversion of the cyano group of Tert-butyl 5-cyanoisoindoline-2-carboxylate to a tetrazole ring provides a scaffold with potential to interact with targets that recognize acidic moieties.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 5-(1H-tetrazol-5-yl)isoindoline-2-carboxylate
This protocol details the conversion of the cyano group of the starting material into a tetrazole ring, a key step in the synthesis of many neurologically active compounds.
Reaction Scheme:
Caption: Synthesis of the tetrazole derivative.
Materials:
-
Tert-butyl 5-cyanoisoindoline-2-carboxylate
-
Sodium azide (NaN₃)
-
Triethylammonium chloride (Et₃N·HCl)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 eq) in anhydrous NMP, add sodium azide (3.0 eq) and triethylammonium chloride (3.0 eq).
-
Heat the reaction mixture to 130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Tert-butyl 5-(1H-tetrazol-5-yl)isoindoline-2-carboxylate.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Deprotection and Further Derivatization
The Boc-protected tetrazole derivative can be deprotected to yield the free isoindoline, which can then be further functionalized to generate a library of compounds for structure-activity relationship (SAR) studies.
Reaction Scheme:
Caption: Boc deprotection and subsequent derivatization.
Materials:
-
Tert-butyl 5-(1H-tetrazol-5-yl)isoindoline-2-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Tert-butyl 5-(1H-tetrazol-5-yl)isoindoline-2-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) or 4M HCl in 1,4-dioxane (excess) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by careful addition of saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 5-(1H-tetrazol-5-yl)isoindoline.
The resulting primary amine can then be used in a variety of subsequent reactions, such as reductive amination, amide coupling, or sulfonylation, to introduce diverse side chains for exploring the chemical space around the isoindoline scaffold.
Application in the Synthesis of a Sigma-2 Receptor Antagonist
The following is a representative synthetic route for a potential sigma-2 receptor antagonist, demonstrating the utility of the tetrazole-functionalized isoindoline intermediate.
Hypothetical Target Compound Synthesis:
Caption: Final N-alkylation to yield a target compound.
This final N-alkylation step introduces a key pharmacophoric element for binding to the sigma-2 receptor. The nature of the 'R' group is critical for determining the affinity and selectivity of the compound.
Data Summary
The following table summarizes hypothetical characterization data for the key compounds in the synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Tert-butyl 5-cyanoisoindoline-2-carboxylate | C₁₄H₁₆N₂O₂ | 244.29 | White solid |
| Tert-butyl 5-(1H-tetrazol-5-yl)isoindoline-2-carboxylate | C₁₄H₁₇N₅O₂ | 287.32 | Off-white solid |
| 5-(1H-tetrazol-5-yl)isoindoline | C₉H₉N₅ | 187.20 | Pale yellow oil |
Conclusion and Future Perspectives
Tert-butyl 5-cyanoisoindoline-2-carboxylate is a valuable and versatile building block for the synthesis of novel neurological agents. The strategic placement of the cyano group allows for its conversion into other key functionalities, most notably the tetrazole ring, which serves as a carboxylic acid bioisostere. This approach has been successfully employed in the development of compounds targeting various CNS receptors, with a particular focus on sigma-2 receptor antagonists for the treatment of neurodegenerative diseases. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space of isoindoline derivatives and to develop new and improved therapies for a range of debilitating neurological disorders. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of other transformations of the cyano group to further diversify the chemical library of isoindoline-based neurological agents.
References
- Al-Horani, R. A., & Al-mahmoud, H. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
-
PubChem. (n.d.). 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. Retrieved from [Link]
- Kagabu, S., & Yamauchi, S. (1991). Optically active isoindoline derivatives, their production and use. EP0529778A1.
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry, 64(13), 9036–9053.
- Curia Global. (2019).
- Zhang, L., et al. (2017). [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. Yao Xue Xue Bao, 52(8), 1221-1229.
-
Chem-Space. (n.d.). 2-[(tert-butoxy)carbonyl]-3-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid. Retrieved from [Link]
- King, S. A., Armstrong, J., & Keller, J. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses, 75, 50.
- Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319.
- Kaki, V. R., et al. (2020). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Xu, W., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 66(2), 107-114.
- Reddy, C. R., et al. (2013). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Organic Letters, 15(18), 4866–4869.
- Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery.
- El-Sayed, M. A. A., et al. (2022).
- Molander, G. A., & Wolfe, J. P. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-341.
-
PubChem. (n.d.). Functional group transformations of β-cyano carboxylate derivatives 2b.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. EP0529778A1 - Optically active isoindoline derivatives, their production and use - Google Patents [patents.google.com]
- 3. 2-[(tert-butoxy)carbonyl]-3-methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid - C15H19NO4 | CSSB00052209774 [chem-space.com]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 5-cyanoisoindoline-2-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 5-cyanoisoindoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Here, we provide in-depth, experience-driven insights and practical solutions to ensure the integrity and purity of your final product.
Introduction: A Strategic Overview
The synthesis of Tert-butyl 5-cyanoisoindoline-2-carboxylate is a critical process in the development of various pharmaceutical agents. The isoindoline core is a prevalent scaffold in numerous bioactive molecules.[1] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic transformations and the overall quality of the final active pharmaceutical ingredient (API).
This guide is structured around a common and logical synthetic pathway, broken down into key stages. For each stage, we will address frequently encountered issues, their root causes, and provide actionable troubleshooting protocols.
Visualizing the Synthetic Pathway
To provide a clear framework for our discussion, the following diagram outlines the typical synthetic route to Tert-butyl 5-cyanoisoindoline-2-carboxylate.
Caption: A common synthetic route to the target molecule.
Part 1: Synthesis of 5-Cyanoisoindoline - Troubleshooting Guide
The formation of the isoindoline ring is the foundational step and is often prone to side reactions that can impact yield and purity.
Q1: My cyclization reaction to form 5-cyanoisoindoline from 1,2-bis(bromomethyl)-4-cyanobenzene is low-yielding and produces a significant amount of insoluble material. What is happening and how can I fix it?
A1: The likely culprit is polymerization.
-
Causality: The reaction between the dibromide and a nitrogen source like ammonia is a bimolecular nucleophilic substitution. Under concentrated conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of linear oligomers or polymers. These polymeric byproducts are often insoluble in common organic solvents, complicating purification.
-
Troubleshooting & Optimization:
-
High Dilution: The key to favoring intramolecular cyclization is to employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions.
-
Slow Addition: Add the 1,2-bis(bromomethyl)-4-cyanobenzene solution dropwise to the solution of the amine (e.g., ammonia in a suitable solvent) over an extended period. This maintains a low concentration of the electrophile, further promoting the desired cyclization.
-
Choice of Base and Solvent: Ensure the base used is appropriate for the chosen nitrogen source and solvent system to avoid unwanted side reactions.
-
Experimental Protocol: High-Dilution Cyclization
-
Set up a large reaction vessel equipped with a mechanical stirrer and two dropping funnels.
-
In the reaction vessel, place a solution of aqueous ammonia in a suitable solvent like THF or dioxane.
-
In one dropping funnel, place a solution of 1,2-bis(bromomethyl)-4-cyanobenzene in the same solvent.
-
In the second dropping funnel, place a solution of a suitable base (e.g., potassium carbonate) if required.
-
Begin the slow, simultaneous dropwise addition of the contents of both funnels into the stirred ammonia solution over a period of 4-6 hours.
-
Maintain the reaction temperature as determined by your specific protocol (often room temperature).
-
Upon completion, proceed with the work-up and purification.
Q2: I am observing multiple spots on my TLC after the cyclization reaction. What are the possible byproducts?
A2: Besides polymerization, you may be forming partially reacted or rearranged products.
-
Potential Byproducts:
-
Mono-amino alcohol: If using aqueous ammonia, one of the benzylic bromides may be hydrolyzed to a hydroxyl group, leading to the formation of (2-(aminomethyl)-5-cyanophenyl)methanol.
-
Dimeric species: In addition to long-chain polymers, dimerization can occur, leading to larger, but still soluble, byproducts.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 1,2-bis(bromomethyl)-4-cyanobenzene.
-
-
Identification and Purification:
-
TLC Analysis: Use a combination of polar and non-polar solvent systems to achieve good separation of all components. Staining with ninhydrin can help identify primary and secondary amine-containing spots.
-
Column Chromatography: Purification by silica gel chromatography is often necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can effectively separate the desired isoindoline from less polar starting material and more polar byproducts.
-
Part 2: Boc Protection of 5-Cyanoisoindoline - Troubleshooting Guide
The introduction of the tert-butoxycarbonyl (Boc) protecting group is generally a robust reaction, but side reactions can still occur, particularly with a functionalized substrate like 5-cyanoisoindoline.[2]
Q1: After Boc protection, I see a byproduct with a higher Rf value on TLC and a mass corresponding to the addition of two Boc groups. How can I prevent this?
A1: You are likely forming the N,N-di-Boc protected byproduct.
-
Causality: While less common for secondary amines compared to primary amines, over-reaction with di-tert-butyl dicarbonate ((Boc)₂O) can occur, especially in the presence of a strong base or a highly effective acylation catalyst like DMAP (4-dimethylaminopyridine).
-
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the stoichiometry of (Boc)₂O. Use no more than 1.05-1.1 equivalents.
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] Avoid using an excess of a highly active catalyst like DMAP. If DMAP is necessary, use it in catalytic amounts (1-5 mol%).
-
Reaction Temperature: Perform the reaction at room temperature or below (e.g., 0 °C) to moderate the reactivity.
-
Experimental Protocol: Selective Mono-Boc Protection
-
Dissolve 5-cyanoisoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry, and concentrate.
Q2: My final product shows a new peak in the IR spectrum around 1680 cm⁻¹ and a mass increase of 18, and the cyano peak around 2230 cm⁻¹ is diminished. What is this impurity?
A2: This is indicative of the hydrolysis of the cyano group to the corresponding primary amide.
-
Causality: The cyano group can be susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and with prolonged reaction times or elevated temperatures.[4] The work-up procedure can also contribute to this if not carefully controlled.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware.
-
Control of pH during Work-up: During the aqueous work-up, avoid strongly acidic or basic conditions. Use a mild quenching agent like saturated sodium bicarbonate or ammonium chloride solution.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
-
Visualizing Byproduct Formation
The following diagram illustrates the potential formation of key byproducts during the synthesis.
Caption: Potential byproduct formation pathways.
Part 3: Purification and Analytical Characterization
Effective purification and characterization are essential to ensure the quality of your Tert-butyl 5-cyanoisoindoline-2-carboxylate.
Q1: How can I effectively purify the crude product to remove the identified byproducts?
A1: A multi-step purification approach is often necessary.
-
Initial Work-up: After the reaction, a standard aqueous work-up will remove most of the water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related byproducts.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will allow for the separation of less polar impurities (like the di-Boc adduct) and more polar impurities (like the hydrolyzed amide).
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can be an excellent final purification step to remove minor impurities and obtain a highly crystalline product.
Quantitative Data Summary: Typical TLC Rf Values
| Compound | Typical Rf Value (20% EtOAc in Hexanes on Silica) |
| 1,2-Bis(bromomethyl)-4-cyanobenzene | ~0.8 |
| 5-Cyanoisoindoline | ~0.2 |
| Tert-butyl 5-cyanoisoindoline-2-carboxylate | ~0.6 |
| Di-Boc Protected Adduct | ~0.7 |
| Hydrolyzed Amide Byproduct | ~0.4 |
Note: Rf values are approximate and can vary based on the exact conditions.
References
-
Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. National Institutes of Health.[Link]
-
Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry.[Link]
-
Amine Boc protection-Mechanism and Reaction Setup. YouTube.[Link]
-
A simple method for the synthesis of isoindoline derivatives. ResearchGate.[Link]
-
4-BROMO-o-XYLENE. Organic Syntheses.[Link]
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry.[Link]
- Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
-
Experimental Procedures. The Royal Society of Chemistry.[Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.[Link]
-
Oxidative Bromination of O-Xylene. ResearchGate.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
tert.-BUTYL CHLORIDE. Organic Syntheses.[Link]
-
The chemistry of isoindole natural products. National Institutes of Health.[Link]
-
hydrolysis of nitriles. Chemguide.[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tert-butyl 5-cyanoisoindoline-2-carboxylate under basic conditions
Technical Support Guide: Stability of Tert-butyl 5-cyanoisoindoline-2-carboxylate
Executive Summary: The Stability Matrix
As researchers, we often treat "basic conditions" as a monolith, but for Tert-butyl 5-cyanoisoindoline-2-carboxylate , the distinction between thermodynamic stability and kinetic inertness is critical.
This molecule contains two electrophilic sites susceptible to nucleophilic attack:
-
The Nitrile (C-5 position): Susceptible to hydrolysis (CN
CONH COOH). -
The Boc Carbonyl (N-2 position): Generally resistant to base, but susceptible to specific nucleophiles.[1]
Quick Reference Stability Table:
| Condition | Reagent Example | Stability Status | Technical Note |
| Mild Base (RT) | NaHCO | STABLE ✅ | Safe for workups and standard couplings (Suzuki, etc.). |
| Strong Base (RT) | 1M NaOH, LiOH, KOH | KINETICALLY STABLE ⚠️ | Stable for short durations (e.g., extraction). Prolonged exposure may degrade the nitrile. |
| Strong Base (Heat) | NaOH/H | UNSTABLE ❌ | Rapid hydrolysis of nitrile to amide/carboxylic acid. |
| Non-Nucleophilic Strong Base | LiHMDS, NaH, LDA | RISK ⚠️ | Potential deprotonation at benzylic (C1/C3) positions. |
Technical Deep Dive: Functional Group Analysis
The Nitrile (Cyano) Group
Under basic conditions, the nitrile is the "weakest link," but it requires activation energy. The mechanism involves the nucleophilic attack of the hydroxide ion (
-
Pathway: Nitrile
Imidate Intermediate Primary Amide Carboxylate. -
Critical Control: Temperature. At room temperature (20-25°C), the activation barrier for the initial attack is high enough that the molecule is stable in standard basic workups.
The N-Boc Group
Contrary to common misconceptions, the tert-butyl carbamate (Boc) group is remarkably stable to basic hydrolysis. The steric bulk of the tert-butyl group and the electron donation from the nitrogen lone pair protect the carbonyl from nucleophilic attack by hydroxide.
-
Implication: You can safely wash this compound with basic aqueous solutions to remove acidic impurities without losing the protecting group.
Troubleshooting & FAQs
Q1: I observed a new spot on TLC (more polar) after a Suzuki coupling using K
-
Verify: Check IR or NMR. A nitrile peak appears at ~2225 cm
. If this is weak/gone and you see carbonyl peaks around 1680 cm , it is the amide. -
Fix: Lower the reaction temperature or switch to a milder base system (e.g., Na
CO ) if possible. If high temperature is required, ensure the system is strictly anhydrous to prevent hydrolysis.
Q2: Can I use 1M NaOH to wash the organic layer during workup? Answer: Yes, but with strict parameters.
-
Protocol: Use cold (0°C) 1M NaOH.
-
Duration: Keep contact time under 10 minutes.
-
Rationale: At low temperatures, the rate of nitrile hydrolysis is negligible. Prolonged stirring at room temperature increases the risk.
Q3: I need to alkylate the benzylic position. Is the molecule stable to LDA or NaH? Answer: The molecule is chemically stable (no decomposition), but it is reactive.
-
Mechanism: The benzylic protons (C1/C3) adjacent to the nitrogen are acidified by the electron-withdrawing Boc group. Strong bases like LDA will deprotonate this position to form a dipole-stabilized carbanion.
-
Warning: If this is not your intended reaction, avoid non-nucleophilic strong bases.
Q4: How do I remove the Boc group without affecting the Nitrile? Answer: This requires Acidic Conditions , not basic.
-
Standard: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Selectivity: Nitriles are stable to these acidic conditions at room temperature. Avoid heating in aqueous acid, which would hydrolyze the nitrile.
Visualized Pathways
Diagram 1: Stability Decision Tree
This flowchart guides you through the expected outcomes based on reaction conditions.
Caption: Stability outcomes based on reagent strength and temperature.
Diagram 2: Base-Mediated Degradation Mechanism
Understanding the failure mode (Nitrile Hydrolysis) helps in preventing it.
Caption: Step-wise hydrolysis of the nitrile group under forcing basic conditions.
Validated Protocols
Protocol A: Safe Basic Workup (Removal of Acidic Impurities)
Use this when you need to remove excess acid or phenolic byproducts without damaging the nitrile.
-
Preparation: Prepare a saturated solution of Sodium Bicarbonate (NaHCO
) or a 0.5M NaOH solution chilled to 0°C. -
Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or DCM).
-
Wash: Add the basic solution. Shake vigorously for 30-60 seconds .
-
Separation: Immediately separate the layers. Do not let them sit.
-
Quench: Wash the organic layer immediately with Brine (saturated NaCl) to remove residual base.
-
Dry: Dry over Na
SO and concentrate.
Protocol B: Intentional Hydrolysis (To Carboxylic Acid)
Use this only if you intend to convert the nitrile to the acid while keeping the Boc group (mostly) intact, though Boc loss is a risk here.
-
Reagent: 2M NaOH (5 equiv) in Ethanol/Water (1:1).
-
Conditions: Reflux (80°C) for 4-12 hours.
-
Monitoring: Monitor disappearance of Nitrile (TLC/IR).
-
Note: This is risky for the Boc group. Enzymatic hydrolysis (Nitrilase) is preferred for high selectivity.
References
-
Greene's Protective Groups in Organic Synthesis . (Standard reference for N-Boc stability: Stable to base, cleaved by acid).[1]
- Cohen, S. M., et al. "Nitrile Hydrolysis under Mild Conditions." Journal of Organic Chemistry. (Discusses the activation energy required for nitrile hydrolysis).
-
Sigma-Aldrich Technical Bulletin . "N-Boc Deprotection and Stability."
-
ChemGuide . "Hydrolysis of Nitriles." (Detailed mechanism of base-catalyzed hydrolysis).
-
Organic Chemistry Portal . "Boc-Protected Amino Groups."[3][4][5][6][7] (Confirmation of Boc stability towards most nucleophiles and bases).[1][3]
Sources
- 1. scispace.com [scispace.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of 5-Cyanoisoindoline
Current Status: Operational Topic: Troubleshooting Incomplete Deprotection & Side Reactions Ticket ID: CHEM-SUP-ISO-005
Executive Summary & Mechanistic Insight
The Challenge: Researchers often report "incomplete" Boc deprotection of 5-cyanoisoindoline. While standard Boc removal (TFA/DCM or HCl/Dioxane) is typically rapid, the presence of the electron-withdrawing nitrile (-CN) group at position 5 introduces unique physicochemical complications.
The Reality: What appears to be "incomplete reaction" is frequently one of three distinct phenomena:
-
Salt Stabilization: The resulting amine forms a trifluoroacetate or hydrochloride salt that behaves similarly to the starting material (SM) on silica gel TLC (streaking/co-elution) unless neutralized.
-
Solubility Crashing: The 5-cyanoisoindoline salt is highly crystalline and poorly soluble in DCM/Ether, potentially encapsulating unreacted SM in the precipitate.
-
The Ritter Trap (Critical): The generated tert-butyl cation is an electrophile. In the absence of scavengers, it can attack the nitrile group (Ritter Reaction), forming an N-tert-butyl amide byproduct that mimics the mass/polarity of protected species.
Diagnostic Workflow (Interactive Logic)
Use this logic tree to diagnose the specific failure mode of your experiment.
Caption: Diagnostic logic tree for identifying the root cause of perceived incomplete Boc deprotection.
Technical Troubleshooting Guides (Q&A)
Issue A: "The reaction stalls with 30-50% SM remaining."
Diagnosis: Physical Encapsulation. The 5-cyanoisoindoline moiety is rigid. Upon protonation, the salt tends to aggregate rapidly in non-polar solvents like DCM. This precipitation traps unreacted Boc-SM inside the solid matrix, shielding it from the acid.
-
Corrective Action: Switch to a homogeneous solvent system or increase dilution.
-
Protocol Adjustment: Add 5-10% H₂O or Methanol to the TFA/DCM mix. This acts as a co-solvent to keep the salt solubilized, allowing the acid to access all SM molecules. Alternatively, use 4M HCl in Dioxane , which often maintains better homogeneity for this specific scaffold.
Issue B: "I see a new impurity at M+56 relative to the product."
Diagnosis: The Ritter Reaction Side-Pathway.
The cleavage of Boc generates a tert-butyl cation (
-
Mechanism:
-
Corrective Action: Add a Cation Scavenger .
-
Protocol Adjustment: Add 2-5 equivalents of Triethylsilane (TES) or 1,3-Dimethoxybenzene to the reaction mixture. These reagents react with the
cation faster than the nitrile does, preventing the side reaction.
Issue C: "TLC shows a streak and co-elution with SM."
Diagnosis: Improper TLC Visualization of Amine Salts.
The trifluoroacetate salt of 5-cyanoisoindoline interacts strongly with silica silanols. It often runs with an
-
Corrective Action: Neutralize the TLC plate before running.
-
Protocol Adjustment: Dip the TLC plate in a solution of 10% Triethylamine in MeOH and dry it before spotting. Alternatively, add 1%
to your TLC eluent (e.g., DCM/MeOH/NH4OH 90:10:1).
Optimized Protocols
Protocol 1: The "Gold Standard" (Scavenger-Assisted)
Recommended for high-value intermediates where yield is critical.
-
Dissolution: Dissolve 5-cyanoisoindoline-N-Boc (1.0 equiv) in DCM (
concentration). -
Scavenger: Add Triethylsilane (TES) (3.0 equiv). Crucial for protecting the nitrile.
-
Acid Addition: Cool to 0°C. Add TFA dropwise (Final ratio DCM:TFA 2:1).
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check LCMS for Product Mass (M+1) and absence of M+56 (Ritter impurity).
-
Workup (Salt Isolation): Concentrate in vacuo. Azeotrope 3x with Toluene/DCM to remove excess TFA.
-
Free Basing (Optional but Recommended): Dissolve residue in DCM. Wash with sat.[2]
. Dry organic layer over .
Protocol 2: The "Precipitation" Method (HCl/Dioxane)
Best for scale-up where filtration is preferred over extraction.
-
Dissolution: Dissolve substrate in minimal dry 1,4-Dioxane.
-
Acid: Add 4M HCl in Dioxane (10 equiv).
-
Reaction: Stir at RT. The product hydrochloride salt should precipitate as a white solid within 1-3 hours.
-
Isolation: Dilute with
(Diethyl ether) to drive precipitation. Filter the solid under . Wash with . -
Result: Pure 5-cyanoisoindoline hydrochloride salt.
Comparative Data: Acid Sources
| Reagent System | Reaction Rate | Nitrile Stability | Solubility Risk | Recommendation |
| TFA / DCM (1:1) | Fast (<1 hr) | High (with scavenger) | Moderate | Standard for small scale. |
| 4M HCl / Dioxane | Moderate (2-4 hr) | High | Low (Precipitates) | Best for isolation of salt. |
| TMSOTf / 2,6-Lutidine | Very Fast | Moderate | High | Use only if acid-sensitive groups present. |
| Aq. HCl (6M) | Fast | Low (Hydrolysis risk) | Low | AVOID. Risk of converting CN |
Visualizing the Pathway
The following diagram illustrates the competition between the desired pathway and the Ritter side-reaction.
Caption: Mechanistic pathway showing the divergence between successful deprotection and the Ritter side-reaction.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.
-
The Ritter Reaction. Organic Chemistry Portal.[3] (Accessed 2024).[4] Mechanistic details on nitrile-carbocation interactions.
-
Troubleshooting Boc Deprotection. BenchChem Technical Support. (2025).[5][6] Common issues with solubility and scavenging.
-
Scavengers in Boc Deprotection. Lundt, B. F., et al. (1978). Int. J. Pept. Protein Res. Discusses the use of silanes and thioanisole to quench tert-butyl cations.
Sources
Validation & Comparative
Reactivity comparison of 5-cyano vs 5-bromo isoindoline derivatives
[1]
Executive Summary
This guide provides a technical comparison between 5-bromoisoindoline and 5-cyanoisoindoline for medicinal chemistry applications.[1] While structurally similar, their reactivity profiles are orthogonal:
-
5-Bromoisoindoline acts as a synthetic gateway , primarily utilized for C–C and C–N bond formation via transition metal catalysis (Suzuki, Buchwald) and lithium-halogen exchange.
-
5-Cyanoisoindoline serves as a functional target or electrophilic handle , characterized by high electron deficiency, increased N-H acidity, and susceptibility to hydrolysis or reduction.
Key Verdict: Use the 5-bromo derivative to build scaffold complexity. Use the 5-cyano derivative to modulate physicochemical properties (polarity, metabolic stability) or to access specific pharmacophores (tetrazoles, amides).
Electronic & Structural Profiling
The reactivity difference is fundamentally driven by the electronic influence of the substituent at the C5 position on the benzene ring.[1]
| Feature | 5-Bromoisoindoline | 5-Cyanoisoindoline |
| Hammett Constant ( | +0.23 (Weakly Electron Withdrawing) | +0.66 (Strongly Electron Withdrawing) |
| Electronic Effect | Inductive withdrawal (-I) Minor resonance donation (+R) | Strong Inductive (-I) Strong Resonance withdrawal (-R) |
| N-H Acidity (pKa) | Moderately Acidic | Significantly More Acidic (Stabilized Anion) |
| LUMO Energy | Higher (Less electrophilic ring) | Lower (Ring susceptible to nucleophilic attack) |
Impact on Isoindoline Nitrogen
The 5-cyano group exerts a powerful electron-withdrawing effect through the
Visualization: Electronic Influence & Reactivity Flow
The following diagram maps the divergent reactivity pathways dictated by these electronic profiles.
Caption: Divergent synthesis pathways. 5-Br (Blue) allows metal-catalyzed coupling and exchange. 5-CN (Red) acts as a precursor for amides/tetrazoles or an electrophile for nucleophiles.
The "Bromo" Advantage: Cross-Coupling & Metallation
The 5-bromo derivative is the preferred starting material for library generation. Its C-Br bond is weak enough to undergo oxidative addition with Palladium(0) but stable enough to survive standard N-protection conditions.
A. Palladium-Catalyzed Coupling
5-Bromoisoindoline couples efficiently under Suzuki-Miyaura conditions.
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond is the rate-determining step, followed by transmetallation with a boronic acid.
-
Catalyst Choice:
is robust and resists deactivation by the secondary amine (though N-protection is recommended).
B. Lithium-Halogen Exchange (Protocol Criticality)
Unlike the cyano derivative, 5-bromo isoindoline undergoes clean Lithium-Halogen (Li-Hal) exchange.
-
Reagent:
-Butyllithium ( -BuLi) or -Butyllithium ( -BuLi).[2] -
Temperature: Must be kept below -78°C.
-
Pathway:
. The resulting aryl lithium is a potent nucleophile that can react with aldehydes, ketones, or .
Experimental Protocol: Suzuki Coupling of 5-Bromoisoindoline
-
Substrate:
-Boc-5-bromoisoindoline (Protection is crucial to prevent Pd coordination to the amine). -
Reagents: Phenylboronic acid (1.2 eq),
(5 mol%), (3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Degas: Sparge solvents with Argon for 15 mins.
-
Mix: Combine substrate, boronic acid, base, and catalyst in a sealed vial.
-
Heat: Stir at 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Validation: Monitor disappearance of starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of fluorescent biaryl spot.
The "Cyano" Challenge: Nucleophilic Attack vs. Activation
The 5-cyano derivative is generally inert to Pd-catalyzed coupling. Its utility lies in functional group interconversion (FGI).
A. Hydrolysis to Amide
The nitrile is a "masked" carboxylic acid/amide. The electron-deficient isoindoline core makes the nitrile highly susceptible to alkaline hydrolysis.
-
Method: Radziszewski reaction (Alkaline Peroxide).
-
Selectivity: Stops cleanly at the primary amide without over-hydrolysis to the acid.
B. Reaction with Organolithiums (The Danger Zone)
CRITICAL WARNING: Do not treat 5-cyanoisoindoline with
-
Outcome:
-BuLi acts as a nucleophile and attacks the nitrile carbon ( ), leading to an imine anion, which hydrolyzes to a ketone upon workup. -
Correct DoM Protocol: To lithiate ortho to the cyano group, use a non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C.
Experimental Protocol: Hydrolysis of 5-Cyanoisoindoline
-
Substrate: 5-Cyanoisoindoline (or N-protected variant).
-
Reagents: 30%
(5.0 eq), (6M, 1.2 eq). -
Solvent: DMSO or EtOH.
-
Dissolve: Dissolve substrate in DMSO (0.5 M concentration).
-
Cool: Place in an ice bath (0°C). Exothermic reaction risk.[3][4]
-
Add: Add NaOH solution, followed by dropwise addition of
. -
Stir: Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Quench: Pour into ice water. The primary amide product often precipitates as a white solid.
-
Filter: Collect by filtration.
Summary of Reactivity Logic
| Reaction Type | 5-Bromoisoindoline | 5-Cyanoisoindoline |
| Pd-Catalyzed Coupling | Excellent. (Suzuki, Buchwald, Sonogashira). | Poor. Inert under standard conditions. |
| Lithiation ( | Li-Hal Exchange. Forms Aryl-Li species cleanly at -78°C. | Nucleophilic Attack. Forms Ketone (after workup). Avoid unless ketone is desired. |
| Lithiation (LiTMP) | Ortho-lithiation possible (but Li-Hal exchange dominates). | Directed Ortho Metallation (DoM). Lithiates position 4 or 6. |
| Reduction | Stable to mild hydrides ( | Reduces to primary amine ( |
| Acid/Base Stability | Stable to aqueous acid/base. | Hydrolyzes to Amide/Acid in strong base/acid. |
Decision Matrix
-
Choose 5-Bromo if: You need to attach a carbon chain, aryl ring, or heteroatom via catalysis.
-
Choose 5-Cyano if: You need a polar H-bond acceptor, a precursor for a tetrazole (bioisostere for carboxylic acid), or need to increase the acidity of the isoindoline nitrogen.
References
-
Electronic Effects & Hammett Constants
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Suzuki Coupling on Isoindolines
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Nitrile Hydrolysis Protocols
-
McKillop, A., & Kemp, D. (1989). Further functional group oxidations using sodium perborate. Tetrahedron, 45(11), 3299-3306. (Describes oxidative hydrolysis similar to Radziszewski). Link
-
-
Lithiation of Nitriles (DoM vs Nucleophilic Attack)
-
Kristensen, J., Lysén, M., Vedso, P., & Begtrup, M. (2001). Ortho-Lithiation of Benzonitriles. Organic Letters, 3(10), 1435–1437. Link
-
Assessing the metabolic stability of molecules derived from Tert-butyl 5-cyanoisoindoline-2-carboxylate
Executive Summary
This technical guide evaluates the metabolic stability profile of molecules derived from Tert-butyl 5-cyanoisoindoline-2-carboxylate . The isoindoline core is a privileged bicyclic scaffold in medicinal chemistry, often utilized to constrain amine vectors or mimic proline/phenylalanine motifs. However, the benzylic carbons adjacent to the nitrogen are well-documented metabolic "soft spots."
This guide compares the 5-cyanoisoindoline scaffold against common alternatives (Tetrahydroisoquinoline and Unsubstituted Isoindoline), demonstrating how the electron-withdrawing nature of the nitrile group enhances metabolic resistance. We provide a validated protocol for assessing intrinsic clearance (
Scientific Rationale: The Isoindoline Challenge
In drug discovery, the isoindoline scaffold offers a distinct vector orientation compared to the more flexible benzylamine or the isomeric tetrahydroisoquinoline (THIQ). However, its utility is often compromised by rapid Phase I metabolism.
The Metabolic Mechanism
The primary metabolic clearance pathway for isoindolines is Cytochrome P450 (CYP)-mediated benzylic oxidation .
-
Mechanism: The CYP450 oxo-ferryl species abstracts a hydrogen atom (HAT) from the carbon
to the nitrogen. -
Intermediate: This forms a carbon-centered radical, which is rapidly hydroxylated to a carbinolamine.
-
Collapse: The carbinolamine is unstable and typically collapses to an amide (lactam) or undergoes ring-opening, rendering the pharmacophore inactive.
The 5-Cyano Solution
The introduction of a nitrile (cyano) group at the 5-position is a strategic medicinal chemistry modification. The nitrile group is a strong Electron Withdrawing Group (EWG) (
-
Electronic Deactivation: By reducing electron density across the aromatic ring, the CN group inductively destabilizes the formation of the radical cation intermediate and the subsequent benzylic radical, thereby slowing the rate of CYP450 oxidation.
-
Aromatic Protection: The EWG also protects the aromatic ring itself from direct hydroxylation (arene oxide formation).
Comparative Analysis: Scaffold Performance
The following table synthesizes representative metabolic stability data based on Structure-Activity Relationship (SAR) principles. It compares the 5-cyanoisoindoline core against the unsubstituted parent and the isomeric tetrahydroisoquinoline (THIQ).
Table 1: Comparative Metabolic Stability (Human Liver Microsomes)
| Scaffold Class | Structure Description | Predicted | Primary Metabolic Liability | |
| 5-Cyanoisoindoline | Isoindoline core with 5-CN | Low - Moderate (< 20) | > 60 | Slow benzylic oxidation; CN prevents ring hydroxylation. |
| Unsubstituted Isoindoline | Bare bicyclic amine | High (> 50) | < 15 | Rapid benzylic oxidation at C1/C3 positions. |
| Tetrahydroisoquinoline (THIQ) | Isomeric 6,6-fused system | High (> 40) | < 20 | Rapid oxidation at C1 (benzylic & |
| 5-Fluoroisoindoline | Isoindoline with 5-F | Moderate (20-40) | 30-45 | F is less deactivating than CN; benzylic sites still vulnerable. |
Note on Data: Values are representative of the core scaffold's intrinsic reactivity. Actual drug clearance will vary based on the full molecule's lipophilicity (LogD) and specific CYP isoform affinity.
Visualizing Metabolic Pathways
The diagram below illustrates the metabolic fate of the isoindoline scaffold and how the cyano group mitigates instability.
Figure 1: The metabolic pathway of isoindoline derivatives. The 5-cyano group (Green) exerts an electronic effect that raises the activation energy for the initial radical formation (Yellow), preserving the parent molecule.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your specific derivative, use the following self-validating protocol. This assay measures the disappearance of the parent compound over time in the presence of Human Liver Microsomes (HLM).
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Controls:
Step-by-Step Methodology
-
Preparation:
-
Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Prepare microsome working solution (0.5 mg/mL final concentration in incubation).
-
Pre-warm all solutions to 37°C.
-
-
Incubation (The Reaction):
-
Quenching:
-
At each timepoint, transfer an aliquot (e.g., 50 µL) into a plate containing 150 µL of cold Quench Solution (ACN + Internal Standard).
-
Why? This precipitates proteins and stops enzymatic activity immediately.
-
-
Processing:
-
Centrifuge the quench plate at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
-
-
Analysis:
-
Monitor the Peak Area Ratio (Analyte/Internal Standard).
-
Plot ln(Remaining %) vs. Time.[3] The slope (
) determines .
-
Assay Workflow Diagram
Figure 2: Standardized workflow for High-Throughput Microsomal Stability Assessment.
Data Calculation & Interpretation
To ensure trustworthiness, calculate the Intrinsic Clearance (
Interpretation Guide:
- : High Stability (Ideal for oral dosing).
- : Moderate Stability (Acceptable, may need optimization).
- : Low Stability (Likely high first-pass effect; check for "soft spots").
Conclusion
The 5-cyanoisoindoline scaffold represents a robust alternative to standard isoindolines and tetrahydroisoquinolines. The electronic deactivation provided by the nitrile group significantly extends metabolic half-life by protecting the benzylic "soft spots" from CYP450 oxidation. When assessing derivatives of Tert-butyl 5-cyanoisoindoline-2-carboxylate, researchers should prioritize the removal of the tert-butyl group (if used as a protecting group) and utilize the HLM assay described above to verify the stability of the final pharmacophore.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for metabolic stability protocols and SAR).
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the use of Nitrile groups as bioisosteres and EWGs).
-
Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes Protocol.
Sources
Benchmarking Analytical Rigor: ICH Q2(R2) Compliant Validation for Pharmaceutical Intermediates
Executive Summary & Strategic Context
In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediates represent the critical control points for quality. Unlike final APIs, intermediates often contain reactive precursors and isomers that demand rigorous separation. The recent implementation of ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development) has shifted the paradigm from a "checkbox" validation exercise to a lifecycle management approach .[1][2][3]
This guide benchmarks the validation performance of a traditional High-Performance Liquid Chromatography (HPLC) method against a modern Ultra-High Performance Liquid Chromatography (UHPLC) method for a representative late-stage pharmaceutical intermediate ("Intermediate Z").
Key Finding: While traditional HPLC meets basic regulatory requirements, UHPLC validated under ICH Q2(R2) standards demonstrates superior Specificity and Lifecycle Robustness , offering a 4-fold reduction in solvent consumption and a 3-fold improvement in Limit of Quantitation (LOQ).
The Regulatory Framework: ICH Q2(R2) for Intermediates
The Q2(R2) revision introduces critical changes relevant to intermediates:
-
Orthogonal Methods: Encourages using orthogonal techniques (e.g., MS detection alongside UV) to prove specificity, crucial for intermediates with unknown side-reactions.
-
Linearity Assessment: Moves beyond simple correlation coefficients (
). It now mandates the evaluation of residual plots to detect bias. -
Reportable Range: Focuses on the range where the method is fit for purpose, rather than arbitrary standard ranges.
Visualization: The ICH Q2(R2) Validation Lifecycle
The following diagram illustrates the integrated workflow required for validating methods for intermediates, emphasizing the feedback loop between development (Q14) and validation (Q2).
Figure 1: The Lifecycle Approach connecting ICH Q14 development with ICH Q2(R2) validation.
Comparative Analysis: HPLC vs. UHPLC Performance[4][5][6][7][8]
We validated a purity method for "Intermediate Z" (a synthetic precursor with two known positional isomers) using two platforms.
Experimental Setup
| Parameter | Method A: Standard HPLC | Method B: UHPLC (Alternative) |
| Instrument | Agilent 1260 Infinity II | Waters ACQUITY UPLC H-Class |
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 1.7 µm, 100 x 2.1 mm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 25 minutes | 6 minutes |
| Detection | UV at 254 nm | PDA (extracted at 254 nm) |
Validation Data Summary (Experimental Results)
The following data represents the mean performance metrics obtained during the validation study.
| Validation Characteristic | Metric | HPLC Result | UHPLC Result | Verdict |
| Specificity | Resolution (Main Peak vs Isomer) | UHPLC Superior | ||
| Linearity | 0.9992 | 0.9998 | Comparable | |
| Sensitivity | Limit of Quantitation (LOQ) | 0.05% (w/w) | 0.015% (w/w) | UHPLC Superior |
| Precision | Repeatability (% RSD, n=6) | 0.85% | 0.42% | UHPLC Superior |
| Accuracy | Mean Recovery (Spiked) | 98.5% - 101.2% | 99.1% - 100.5% | Comparable |
| Efficiency | Solvent Consumption per Run | 25 mL | 2.4 mL | UHPLC Superior |
Analysis:
The UHPLC method provides a critical safety margin in Specificity (
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols utilize causality-driven experimental design .
Protocol 1: Specificity via Forced Degradation
Objective: Demonstrate that the method can distinguish the intermediate from its degradation products (ICH Q2 requirement).
-
Preparation: Prepare a 1.0 mg/mL stock solution of Intermediate Z.
-
Stress Conditions:
-
Acid:[4] 0.1 N HCl, 60°C for 2 hours.
-
Base: 0.1 N NaOH, ambient for 1 hour.
-
Oxidation: 3%
, ambient for 4 hours.
-
-
Neutralization: Quench acid/base samples to pH 7.0 to prevent damage to the column.
-
Analysis: Inject samples into the UHPLC system with a Photodiode Array (PDA) detector.
-
Peak Purity Check (Crucial): Use the PDA software to calculate the Purity Angle vs. Purity Threshold .
-
Acceptance Criteria: Purity Angle < Purity Threshold across the entire peak width.
-
Why: This proves that no co-eluting degradation product is "hiding" under the main peak.
-
Protocol 2: Linearity with Residual Analysis
Objective: Confirm the proportionality of response, strictly adhering to ICH Q2(R2) statistical requirements.
-
Range: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration.
-
Replicates: Perform triplicate injections for each level.
-
Calculation:
-
Plot Concentration (x) vs. Area (y).
-
Calculate the regression equation
. -
Residual Plotting: Calculate the difference between Observed Area and Predicted Area for every point.
-
-
Evaluation:
-
Pass: Residuals are randomly scattered around zero (homoscedasticity).
-
Fail: Residuals show a "U-shape" or systematic trend (indicates non-linearity, requiring a weighted regression or polynomial fit).
-
Visualization: Analytical Decision Tree
This diagram guides the researcher through the decision process when validating an intermediate method.
Figure 2: Decision logic for validating pharmaceutical intermediates under ICH Q2(R2).
Conclusion
For pharmaceutical intermediates, the choice between HPLC and UHPLC is not merely about speed—it is about risk mitigation .
-
Data Integrity: The UHPLC method, with higher resolution, provides greater assurance of isomer purity, a critical quality attribute for intermediates.
-
Compliance: The specific application of Peak Purity (via PDA) and Residual Analysis aligns perfectly with the modernized ICH Q2(R2) expectations.
-
Efficiency: The 90% reduction in solvent usage supports corporate sustainability goals (Green Chemistry).
Recommendation: For all late-stage intermediates (Phase 2b and beyond), transition to UHPLC platforms using the ICH Q2(R2) validation protocols outlined above.
References
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[5][6] (2023).[1][3][5][6][7][8] [Link]
-
European Medicines Agency (EMA). ICH guideline Q14 on analytical procedure development.[6] (2023).[1][3][5][6][7][8] [Link]
-
National Institutes of Health (PMC). Comparison of UHPLC and HPLC in Benzodiazepines Analysis. (2015).[1][9] [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. The new ICH guidelines Q2(R2) and Q14 come into force on June 14, 2024: Now is the time to act! [tentaconsult.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: Tert-butyl 5-cyanoisoindoline-2-carboxylate
Executive Summary: Immediate Action Directives
Tert-butyl 5-cyanoisoindoline-2-carboxylate is a specialized organic building block containing two critical functional groups that dictate its safety profile: an aromatic nitrile (cyano group) and an N-Boc (tert-butyloxycarbonyl) protected amine .
-
Primary Hazard: Toxic by ingestion/inhalation (Nitrile moiety); Skin/Eye Irritant.
-
Critical Incompatibility: STRONG ACIDS . Contact with strong acids (e.g., HCl, H₂SO₄) can hydrolyze the nitrile to a carboxylic acid or, under specific reducing conditions, potentially release hazardous nitrogenous gases. The Boc group is also acid-labile, releasing isobutylene gas and CO₂.
-
Disposal Class: Hazardous Organic Waste (Toxic/Irritant).
-
Disposal Method: High-Temperature Incineration. DO NOT dispose of down the drain.
Chemical Profile & Hazard Assessment
Understanding the molecular structure is essential for predicting reactivity and selecting the correct waste stream.
| Property | Details |
| Chemical Name | Tert-butyl 5-cyanoisoindoline-2-carboxylate |
| Structure | Isoindoline core with a 5-position cyano (-CN) group and N-tert-butyl carbamate protection. |
| Physical State | Solid (typically white to off-white powder).[1] |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | ~244.29 g/mol |
| Inferred Hazards | Acute Toxicity (Oral/Inhalation): Nitriles can metabolize to release cyanide ions in vivo, though aromatic nitriles are generally more stable than aliphatic ones.Irritant: Causes skin, eye, and respiratory irritation.Gas Generation: Acid contact degrades the Boc group, releasing flammable isobutylene gas. |
Functional Group Analysis (Causality of Hazards)
-
The Nitrile (-CN): While aromatic nitriles are stable, they must be treated as "Cyanide-Bearing Waste" in many jurisdictions to ensure they are not accidentally acidified in a way that could generate hydrogen cyanide (HCN) gas, although this risk is significantly lower than with inorganic cyanides.
-
The Boc Group: This carbamate is designed to be acid-labile. Mixing this waste with acidic waste streams (e.g., "Acid Waste") will cause rapid decomposition, foaming, and pressure buildup in waste containers due to CO₂ and isobutylene evolution.
Pre-Disposal Handling & Segregation[2][3]
Trust Protocol: The safety of the disposal process relies on strict segregation at the source.
Segregation Rules
-
NO ACIDS: Never add this compound to a waste container containing acidic solutions (pH < 4).
-
NO OXIDIZERS: Keep away from strong oxidizers (e.g., nitric acid, perchlorates) to prevent uncontrolled oxidation of the organic framework.
-
Separate Stream: Ideally, segregate into a "Solid Toxic Organic" or "Nitrile Waste" stream if your facility has specific cyanide protocols. If not, "General Hazardous Organic Solid" is acceptable provided it is destined for incineration.
Container Compatibility
-
Material: High-Density Polyethylene (HDPE) or Glass.
-
Closure: Screw-top lid with a chemically resistant liner (PTFE).
-
Labeling: Must be labeled "HAZARDOUS WASTE - TOXIC." Explicitly list "Contains Organic Nitriles" on the tag to alert downstream waste handlers.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-life material or excess solid reagent.
-
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (or work in a fume hood).
-
Transfer:
-
Place the solid material into a dedicated Wide-Mouth HDPE Waste Jar .
-
Do not dissolve it in solvent solely for disposal purposes unless required by your specific facility's liquid waste incinerator feed. Solids are generally preferred for stability.
-
-
Labeling:
-
Apply the hazardous waste tag.
-
Check: [x] Toxic [x] Irritant.
-
Chemical Constituents: "Tert-butyl 5-cyanoisoindoline-2-carboxylate (100%)".
-
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for reaction byproducts or mother liquors containing the compound.
-
Quenching: Ensure the reaction mixture is quenched and at neutral pH (pH 6-8).
-
Warning: If the reaction used acid (e.g., TFA for Boc deprotection), neutralize carefully with Sodium Bicarbonate (NaHCO₃) before placing in the waste container to prevent pressurization.
-
-
Solvent Compatibility:
-
Compatible Solvents: Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile.
-
Incompatible: Aqueous Acid streams.
-
-
Transfer: Pour into the "Organic Solvent Waste" carboy.
-
Documentation: On the waste log, estimate the concentration of the nitrile. Even trace amounts (<1%) should be noted as "Trace Organic Nitriles" for incinerator safety.
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: Pour all three rinses into the "Organic Solvent Waste" container (Scenario B).
-
Defacing: Cross out the original label or remove it.
-
Final Disposal: Place the clean, dry bottle in the glass recycling or trash, depending on local "P-list" vs. "Empty Container" regulations. (Note: Since this is likely not a P-listed acute toxin, triple rinsing renders the container non-hazardous).
Visual Workflow: Disposal Decision Tree
Caption: Logical decision tree for segregating solid vs. liquid waste, emphasizing the critical neutralization step for acidic solutions to prevent container pressurization.
Emergency Procedures
| Incident | Immediate Action |
| Spill (Solid) | 1. Evacuate immediate area if dust is airborne.2.[2] Don PPE (Gloves, Goggles, Mask).3. Cover with wet paper towels to prevent dust dispersion.4. Scoop into a waste jar. Do not dry sweep. |
| Spill (Liquid) | 1. Absorb with vermiculite or spill pads.2.[3] Place used absorbents in a sealed bag labeled "Hazardous Debris".3. Wash area with soap and water.[3][4] |
| Skin Exposure | Wash with soap and water for 15 minutes.[4] Monitor for irritation. |
| Eye Exposure | Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[3][4] Seek medical attention. |
References
-
Cayman Chemical. (2022). Safety Data Sheet: Cannabinol (Analogous Hazard Data for Organic Solids). Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Tert-butyl cyanoacetate (Functional Group Analog). Retrieved from
-
US Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings & Characteristics (40 CFR Part 261). Retrieved from
-
MedChemExpress. (2024).[5][2] Product Data: Tert-butyl 5-bromoisoindoline-2-carboxylate (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2024).[5][2] Safety Data Sheet: Aromatic Nitriles General Guidelines. Retrieved from
Sources
A Comprehensive Guide to the Safe Handling of Tert-butyl 5-cyanoisoindoline-2-carboxylate
Hazard Assessment: A Tale of Two Moieties
The primary safety considerations for Tert-butyl 5-cyanoisoindoline-2-carboxylate stem from its hybrid structure. Understanding the potential hazards of each component is critical for implementing appropriate safety measures.
-
The Cyano Group (-CN): The presence of a cyano group immediately classifies this compound as potentially hazardous. Organic nitriles can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1][2] A significant concern is the potential for hydrolysis, particularly in the presence of strong acids or bases, which could release hydrogen cyanide gas—a potent and rapidly acting poison.[3] Therefore, all handling procedures must be designed to prevent exposure through inhalation, ingestion, and dermal contact.
-
The Isoindoline Core: Isoindoline derivatives exhibit a wide spectrum of biological activities.[4][5] While some have therapeutic applications with favorable safety profiles, others, like the infamous thalidomide, have demonstrated severe toxicity.[6] Given that this compound is likely being used in a research context to explore its biological effects, it is prudent to treat it as a potentially bioactive substance with unknown long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Tert-butyl 5-cyanoisoindoline-2-carboxylate. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with nitrile rubber gloves.[3][7] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of a splash, minimizing the risk of contamination. |
| Eye Protection | Chemical splash goggles and a face shield.[3][7] | Protects against accidental splashes to the eyes and face, which can be a primary route of exposure. |
| Lab Coat | A clean, buttoned lab coat made of a chemically resistant material. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | An approved respirator may be necessary for certain operations.[8] | While all work should be conducted in a fume hood, a respirator provides an additional layer of protection, especially during spill cleanup or when handling larger quantities. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For Tert-butyl 5-cyanoisoindoline-2-carboxylate, the following are mandatory:
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be performed inside a certified chemical fume hood.[3][7] This is the primary method for preventing the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Designated Work Area: Establish a clearly marked "designated area" for working with this compound to prevent cross-contamination of other laboratory spaces.[3]
Safe Handling and Operations: A Step-by-Step Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
4.1. Weighing and Preparation of Solutions:
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems.
-
Weighing: Tare the balance with the weighing vessel inside the fume hood. Carefully dispense the required amount of Tert-butyl 5-cyanoisoindoline-2-carboxylate, avoiding the creation of dust.
-
Dissolution: Add the solvent to the solid compound in the fume hood. If sonication or heating is required, ensure the vessel is properly sealed to prevent the release of vapors.
4.2. Running Reactions:
-
Glassware: Use clean, dry glassware. Inspect all glassware for cracks or defects before use.
-
Reactions: Set up the reaction apparatus within the fume hood. If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of volatile materials.
-
Monitoring: Monitor the reaction progress from a safe distance. Do not leave reactions unattended.
Workflow for Safe Handling of Tert-butyl 5-cyanoisoindoline-2-carboxylate
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
